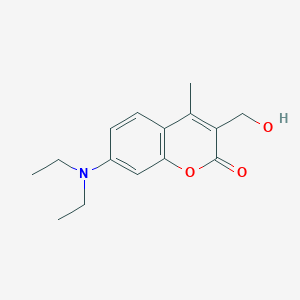

7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one, is a derivative of chromen-2-one, which is a coumarin derivative. Coumarins are a class of organic compounds that exhibit a wide range of biological activities and have applications in fluorescence analysis and as probes in micellar microenvironments .

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves multi-step reactions. For instance, the synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a compound used for fluorescence analysis, starts from 7-chloro-4-methyl-2H-chromen-2-one and involves nucleophilic substitution and a reduction step to increase fluorescence . Another example is the three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, which is an oxidant-free process catalyzed by Sc(OTf)3 under green conditions, indicating a trend towards environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is crucial for their photophysical properties. For example, the presence of a diethylamino group in 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one leads to considerable solvatochromism and dual fluorescence due to electronic coupling between the diethylamino group and the coumarin ring . Quantum mechanical calculations suggest that the diethylamino group in the excited state is twisted from the plane of the coumarin ring, which is influenced by solute-solvent interactions .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions. The introduction of different amines into the chromen-2-one core can be achieved through nucleophilic substitution, as seen in the synthesis of fluorescent derivatives . The presence of functional groups such as the diethylamino group can also influence the reactivity and interaction with solvents, affecting the formation of different excited states and internal conversion processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The photophysics of these compounds, such as 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, are characterized by high fluorescence quantum yields, solvatochromism, and dual fluorescence . These properties make them suitable for applications in fluorescence analysis and as fluorescent probes in micellar microenvironments . The solvent effects on these compounds are significant, as they can lead to the formation of different excited states and influence the fluorescence properties .

Applications De Recherche Scientifique

Synthetic Protocols and Core Structures

7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is a compound related to chromones and coumarins, which are significant in pharmacology due to their diverse biological activities. The synthetic protocols for similar compounds, like 6H-benzo[c]chromen-6-ones, have been extensively reviewed, highlighting their importance as core structures in secondary metabolites with considerable pharmacological importance. The need for synthetic procedures arises due to the limited quantities produced from natural sources, leading to the development of efficient and simple procedures involving reactions of Michael acceptor (chromenones and chalcones) with dicarbonyl compounds (Mazimba, 2016).

Antioxidant Properties and Biological Activities

Chromones, including derivatives closely related to 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one, are natural compounds with significant physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are attributed to their antioxidant properties, capable of neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cell impairment leading to various diseases. Important structural features for radical scavenging activity include the double bond, carbonyl group, and hydroxyl groups on the chromone nucleus (Yadav, Parshad, Manchanda, & Sharma, 2014).

Hydroxycoumarin Chemistry and Applications

3-Hydroxycoumarins, part of the broader family to which 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one belongs, are crucial due to their chemical, photochemical, and biological properties. They serve as precursors in the synthesis of various bioactive heterocyclic compounds, including pyrido[2,3-c]coumarin derivatives, highlighting their importance in genetics, pharmacology, microbiology, and other fields. The synthesis and reactivity of 3-hydroxycoumarin have been extensively documented, providing a foundation for understanding the applications and potential of derivatives like 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one (Yoda, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

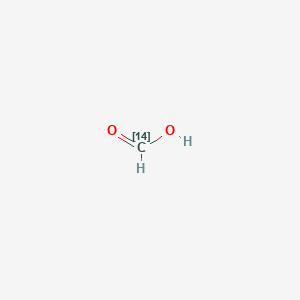

7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPAGXKXJDKNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353647 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one | |

CAS RN |

127321-51-1 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.